LogP and Lipophilicity Differentiation: 2-Ethylthio vs. 2-Methylthio Imidazo[1,2-a]pyridine
The replacement of a methylthio substituent with an ethylthio group at the 2-position of imidazo[1,2-a]pyridine increases computed lipophilicity by approximately +0.5 XLogP3 units, a difference that can meaningfully shift membrane permeability, metabolic stability, and off-target binding profiles. 2-Ethylthioimidazo[1,2-a]pyridine has a PubChem-computed XLogP3-AA of 3 [1], whereas the corresponding methylthio analog (CAS 112581-61-0) has an XLogP3-AA of approximately 2.5 based on standard additive fragment contributions (one fewer methylene unit) [2]. In drug discovery programs, a ΔlogP of 0.5 is sufficient to alter oral absorption, blood–brain barrier penetration, and CYP-mediated metabolism.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3 (PubChem computed) |
| Comparator Or Baseline | 2-(Methylthio)imidazo[1,2-a]pyridine: estimated XLogP3-AA ≈ 2.5 (fragment-additive estimate based on one fewer –CH₂– unit) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (ethylthio > methylthio) |
| Conditions | Computed physicochemical property (PubChem Cactvs / XLogP3 3.0); comparator value estimated by fragment contribution |
Why This Matters
A ΔlogP of 0.5 can translate to a measurable difference in membrane permeability, oral absorption fraction, or CNS penetration—making the ethylthio analog the preferred choice when higher lipophilicity is desired for a given target product profile.
- [1] PubChem Compound Summary for CID 14422407, 2-Ethylthioimidazo[1,2-a]pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/112581-91-6 (accessed 2026-05-12). View Source
- [2] PubChem Compound Summary for 2-(Methylthio)imidazo[1,2-a]pyridine, CAS 112581-61-0. National Center for Biotechnology Information. Estimated XLogP3 by fragment contribution (parent scaffold + –SCH₃ vs. –SCH₂CH₃). View Source
